3,9-Diazaspiro[5.5]undecan-3-yl(phenyl)methanone;hydrochloride
Description
3,9-Diazaspiro[5.5]undecan-3-yl(phenyl)methanone;hydrochloride: is a chemical compound with a unique spirocyclic structure. . This compound is characterized by its spiro[5.5]undecane core, which is a bicyclic structure containing nitrogen atoms at positions 3 and 9.
Properties
IUPAC Name |
3,9-diazaspiro[5.5]undecan-3-yl(phenyl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O.ClH/c19-15(14-4-2-1-3-5-14)18-12-8-16(9-13-18)6-10-17-11-7-16;/h1-5,17H,6-13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARHAHKFBUSSCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCN(CC2)C(=O)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,9-Diazaspiro[55]undecan-3-yl(phenyl)methanone;hydrochloride involves multiple steps, starting from readily available precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions: 3,9-Diazaspiro[5.5]undecan-3-yl(phenyl)methanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
Chemistry: In chemistry, 3,9-Diazaspiro[5.5]undecan-3-yl(phenyl)methanone;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound is studied for its interactions with biological targets, particularly GABAAR. It serves as a tool for understanding receptor function and developing new therapeutic agents .
Medicine: In medicine, this compound is investigated for its potential as a therapeutic agent. Its role as a GABAAR antagonist suggests applications in treating neurological disorders such as anxiety and epilepsy .
Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and agrochemicals. Its unique properties make it a valuable intermediate in the production of various chemical products .
Mechanism of Action
The mechanism of action of 3,9-Diazaspiro[5.5]undecan-3-yl(phenyl)methanone;hydrochloride involves its interaction with GABAAR. As a GABAAR antagonist, it binds to the receptor and inhibits its activity. This leads to a decrease in the inhibitory neurotransmission mediated by GABA, resulting in increased neuronal excitability . The molecular targets and pathways involved include the GABAAR subunits and associated signaling pathways .
Comparison with Similar Compounds
3,9-Diazaspiro[5.5]undecan-2-one: Another spirocyclic compound with similar structural features but different functional groups.
3,9-Diazaspiro[5.5]undecane-2,4-dione: A related compound with additional carbonyl groups, affecting its reactivity and applications.
Uniqueness: 3,9-Diazaspiro[5.5]undecan-3-yl(phenyl)methanone;hydrochloride is unique due to its specific spirocyclic structure and phenylmethanone group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
